molecular formula C23H26N4O4 B2601954 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-71-5

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2601954
CAS No.: 1049439-71-5
M. Wt: 422.485
InChI Key: COTDGVXZQDEANP-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a 1,3-dioxoisoindolin-2-yl group attached to an acetamide moiety, which is further linked to a piperazine ring substituted with a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3-dioxoisoindolin-2-yl core This can be achieved through the reaction of phthalic anhydride with an appropriate amine under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the 1,3-dioxoisoindolin-2-yl group makes the compound susceptible to oxidation reactions.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups within the compound.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted piperazines or other derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The 1,3-dioxoisoindolin-2-yl group may interact with these targets through hydrogen bonding or hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the 1,3-dioxoisoindolin-2-yl group and the piperazine ring. Similar compounds include other isoindolin derivatives and piperazine-based compounds, but the presence of the 4-methoxyphenyl group adds a distinct element to its chemical properties.

List of Similar Compounds

  • Isoindolin derivatives: : Various compounds with the isoindolin core structure.

  • Piperazine-based compounds: : Compounds containing a piperazine ring, often used in pharmaceuticals and materials science.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C23H30N4O4C_{23}H_{30}N_{4}O_{4}, with a molecular weight of approximately 430.52 g/mol. The compound features a complex structure that includes an isoindole moiety and a piperazine ring, which are known to contribute to various pharmacological effects.

PropertyValue
Molecular FormulaC23H30N4O4
Molecular Weight430.52 g/mol
CAS Number1185170-41-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to This compound . For instance, derivatives exhibiting isoindole frameworks have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. A notable study reported an IC50 value of 4.36 μM for a closely related compound, indicating promising anticancer efficacy compared to standard treatments like doxorubicin .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activities. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, potentially leading to anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both isoindole and piperazine moieties allows for diverse interactions with biological targets. For example:

  • Isoindole moiety : Contributes to anticancer activity through mechanisms such as topoisomerase inhibition.
  • Piperazine ring : Modifications here can enhance receptor affinity and selectivity.

Case Studies

  • Anticancer Evaluation : In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines. A derivative was tested against HCT116 cells, showing an IC50 value comparable to established chemotherapeutics .
  • Neuropharmacological Assessment : A study focused on the effects of similar piperazine-containing compounds on rodent models indicated potential anxiolytic effects when administered at specific dosages, providing preliminary evidence for further exploration in neuropharmacology .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-18-8-6-17(7-9-18)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-9H,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDGVXZQDEANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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